N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their wide range of biological activities, while benzotriazine derivatives are often used in medicinal chemistry for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of the Moieties: The final step involves coupling the indole and benzotriazine moieties through a suitable linker, such as a butanamide chain, using standard amide bond formation techniques.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzotriazine moiety can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to oxindole derivatives, while reduction of the benzotriazine moiety can lead to dihydrobenzotriazine derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of indole and benzotriazine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O3/c1-30-16-8-9-19-18(13-16)15(14-24-19)10-11-23-21(28)7-4-12-27-22(29)17-5-2-3-6-20(17)25-26-27/h2-3,5-6,8-9,13-14,24H,4,7,10-12H2,1H3,(H,23,28) |
InChI Key |
KZLRVOWFTVSKLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.